molecular formula C6H5F5OS B1597158 4-(Pentafluorosulfanyl)phenol CAS No. 774-94-7

4-(Pentafluorosulfanyl)phenol

Cat. No. B1597158
CAS RN: 774-94-7
M. Wt: 220.16 g/mol
InChI Key: XHJLGVIUMCBMHL-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)phenol is a chemical compound with the CAS Number: 774-94-7 . It has a molecular weight of 220.16 . It is a solid substance and is used in the synthesis of hexylamides using fluorine derivatives as intermediate active esters .


Synthesis Analysis

The synthesis of fluorinated compounds, including 4-(Pentafluorosulfanyl)phenol, has attracted attention from biologists and chemists . Enzymatic synthesis methods, such as the direct formation of the C-F bond by fluorinase, are considered effective and promising . Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provided a mixture of SF5-substituted muconolactone, maleic, and succinic acids .


Molecular Structure Analysis

The pentafluorosulfanyl (SF5) moiety is a lesser known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . The analysis of crystal structures of SF5-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms .


Chemical Reactions Analysis

Phenols, including 4-(Pentafluorosulfanyl)phenol, are very reactive towards electrophilic aromatic substitution . Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provided a mixture of SF5-substituted muconolactone, maleic, and succinic acids .


Physical And Chemical Properties Analysis

4-(Pentafluorosulfanyl)phenol is a solid substance . It has a molecular weight of 220.16 . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .

Scientific Research Applications

Synthesis of Aliphatic Sulfur Pentafluorides

4-(Pentafluorosulfanyl)phenol has been utilized in the synthesis of aliphatic sulfur pentafluorides. This process involves the oxidation of SF₅-containing anisole, phenols, and anilines, leading to the formation of SF₅-substituted nitriles and esters of cis,cis-hexa-2,4-dienedioic (muconic) acid. This method presents the first examples of practical synthesis of aliphatic SF₅-containing compounds from readily available aromatic ones, showcasing a significant advancement in the field of fluorine chemistry (Vida et al., 2014).

Biodegradation by Pseudomonas spp.

Research into the biodegradation of pentafluorosulfanyl-substituted aminophenols has demonstrated that certain Pseudomonas spp. can utilize these compounds as sole carbon and energy sources. This discovery is crucial as it presents a biological method to degrade emerging pollutants containing the SF₅ group, which are beneficial to drugs and agrochemicals but could potentially harm the environment (Saccomanno et al., 2018).

Versatile Launch Pad for Aromatic SF₅ Compounds Synthesis

The compound 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate has been synthesized and isolated as a stable salt, serving as a versatile precursor for the synthesis of various novel SF₅-bearing alkenes, alkynes, and biaryl derivatives through diverse chemical reactions. This work highlights the potential of the pentafluorosulfanyl group in expanding the toolkit for the synthesis of aromatic compounds with unique properties (Okazaki et al., 2014).

New Derivatives of Nitrobenzenes

Research on new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzenes has led to the preparation of compounds with enhanced reactivity towards nucleophilic substitution. This work not only enriches the chemistry of fluorine-containing aromatic compounds but also opens up new pathways for the synthesis of materials with potential applications in various industrial sectors (Sipyagin et al., 2004).

Phenolic-enabled Nanotechnology for Biomedicine

The unique physicochemical properties of phenolics, including those related to 4-(Pentafluorosulfanyl)phenol, have catalyzed research in phenolic-enabled nanotechnology, particularly for biomedical applications. This review underscores the significant role of phenolics in synthesizing high-quality nanohybrid materials with applications in biosensing, bioimaging, and disease treatment, indicating a broad spectrum of potential applications (Wu et al., 2021).

Safety And Hazards

The safety data sheet for 4-(Pentafluorosulfanyl)phenol indicates that it is toxic if swallowed . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJLGVIUMCBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381318
Record name 4-(Pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluorosulfanyl)phenol

CAS RN

774-94-7
Record name 4-(Pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyphenylsulfur pentafluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

40.00 g of 4-pentafluorosulfanylaniline were suspended in 500 ml of a 35% aqueous H2SO4 solution and a solution of 13.85 g of NaNO2 in 30 ml of water was added dropwise at 0° C. over a period of 10 minutes. Subsequently, the mixture was stirred at 0° C. for 35 minutes, then a solution, at 0° C., of 171.10 g of Cu(NO3)2 in 200 ml of water was poured in and, directly thereafter, 26.11 g of Cu2O were added in portions. The mixture is stirred at RT for a further 2 hours, then extraction is effected 3 times with 200 ml each time of CH2Cl2. Drying was effected over MgSO4 and the solvent was removed under reduced pressure. 38.00 g of a pale yellow oil were obtained which was used further without purification.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.85 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(NO3)2
Quantity
171.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
Cu2O
Quantity
26.11 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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